1,3-dimethyl-6-benzylaminouracil, AldrichCPR
Overview
Description
1,3-Dimethyl-6-benzylaminouracil, also known as AldrichCPR, is a chemical compound with the empirical formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This compound is a derivative of uracil, a pyrimidine nucleobase, and features a benzylamino group at the 6-position and methyl groups at the 1 and 3 positions of the uracil ring
Preparation Methods
The synthesis of 1,3-dimethyl-6-benzylaminouracil typically involves the following steps:
Starting Materials: The synthesis begins with uracil or its derivatives.
Introduction of Methyl Groups: Methylation at the 1 and 3 positions of the uracil ring is achieved using methylating agents such as methyl iodide in the presence of a base.
Benzylation: The benzylamino group is introduced at the 6-position through a nucleophilic substitution reaction.
Chemical Reactions Analysis
1,3-Dimethyl-6-benzylaminouracil undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1,3-Dimethyl-6-benzylaminouracil has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-benzylaminouracil involves its interaction with specific molecular targets and pathways. It can bind to nucleic acids and proteins, affecting their structure and function . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1,3-Dimethyl-6-benzylaminouracil can be compared with other similar compounds, such as:
1,3-Dimethyluracil: Lacks the benzylamino group, making it less versatile in certain reactions.
6-Amino-1,3-dimethyluracil: Contains an amino group instead of a benzylamino group, leading to different chemical properties and applications.
1,3-Dimethyl-5-(3-phenyl-allylidene)-pyrimidine-2,4,6-trione: Another derivative with distinct structural and functional characteristics.
Properties
IUPAC Name |
6-(benzylamino)-1,3-dimethylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15-11(8-12(17)16(2)13(15)18)14-9-10-6-4-3-5-7-10/h3-8,14H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASNJHQWQYIVJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312986 | |
Record name | STK169393 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5770-49-0 | |
Record name | NSC265414 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK169393 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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